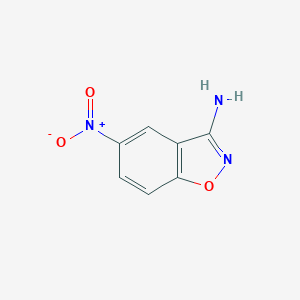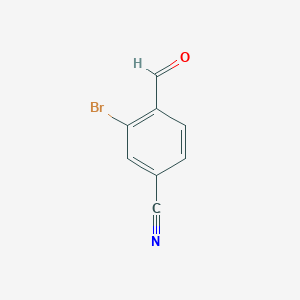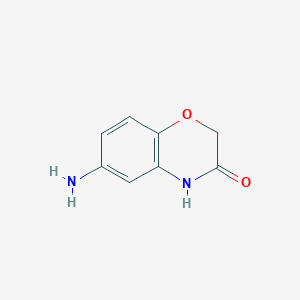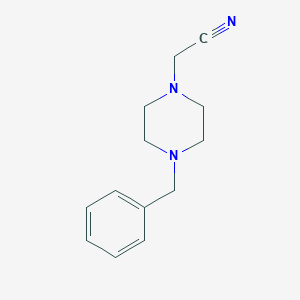
2-(4-苄基哌嗪-1-基)乙腈
概述
描述
2-(4-Benzylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring
科学研究应用
2-(4-Benzylpiperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile. One common method is as follows:
Starting Materials: 4-benzylpiperazine and acetonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, making it more nucleophilic.
Procedure: The 4-benzylpiperazine is dissolved in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Acetonitrile is then added to the solution, followed by the base. The mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours.
Purification: The product is isolated by standard purification techniques such as filtration, extraction, and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Large-scale production may also involve the use of automated reactors and advanced purification systems.
化学反应分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The benzyl group and the piperazine ring are key structural features that influence its binding affinity and selectivity for molecular targets. The nitrile group can also participate in interactions with biological molecules, contributing to its overall activity.
相似化合物的比较
Similar Compounds
4-Benzylpiperazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-(4-Methylpiperazin-1-yl)acetonitrile: Contains a methyl group instead of a benzyl group, which can affect its chemical and biological properties.
2-(4-Phenylpiperazin-1-yl)acetonitrile: Contains a phenyl group, which may alter its reactivity and interactions compared to the benzyl group.
Uniqueness
2-(4-Benzylpiperazin-1-yl)acetonitrile is unique due to the presence of both the benzyl group and the nitrile group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPEPBRQNHPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397397 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92042-93-8 | |
| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
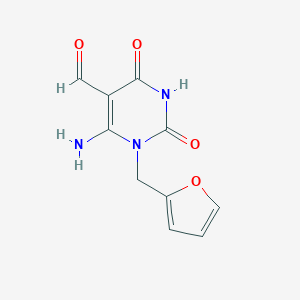
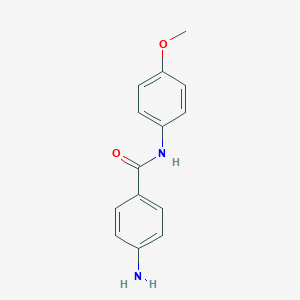


![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)




